Product packaging for hexadecyl diphenyl phosphate(Cat. No.:CAS No. 56827-92-0)

hexadecyl diphenyl phosphate

Cat. No.: B1329644
CAS No.: 56827-92-0
M. Wt: 474.6 g/mol
InChI Key: FEUQWJRZKZQFAO-UHFFFAOYSA-N
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Description

Contextualization of Organophosphate Esters as Industrial Chemicals

Organophosphate esters (OPEs) are a class of chemical compounds derived from phosphoric acid and are extensively utilized in a multitude of industrial and consumer applications. Current time information in Bangalore, IN.nih.govverisk.com Their primary functions are as flame retardants and plasticizers, but they also serve as anti-foaming agents, hydraulic fluids, and additives in various materials. verisk.comiu.edu The widespread use of OPEs is partly due to the phasing out of polybrominated diphenyl ethers (PBDEs), which were found to be environmentally persistent and bioaccumulative. iu.edunih.gov As a result, the production and consumption of OPEs have seen a significant increase globally. nih.goviu.edunih.gov

OPEs are not chemically bound to the products they are used in, which means they can be released into the environment through volatilization, leaching, and abrasion during the product's life cycle. nih.govmdpi.comcopernicus.org This has led to their ubiquitous presence in various environmental compartments, including air, water, soil, and even in biological systems. mdpi.comhep.com.cnmdpi.com They have been detected in indoor and outdoor environments, wastewater, and drinking water. mdpi.comhep.com.cnresearchgate.net

The industrial applications of OPEs are diverse and include their use in:

Plastics and Polymers: To enhance flexibility and flame resistance. iu.edu

Electronics: In casings and circuit boards to meet fire safety standards. verisk.comiu.edu

Furniture and Textiles: In polyurethane foam and upholstery to reduce flammability. verisk.comiu.edu

Building Materials: In paints, lacquers, and floor polishes. nih.goviu.edu

Automotive Industry: In various components to improve durability and safety. verisk.com

The global market for OPEs has been expanding, with consumption in China, for example, growing from 70,000 tons in 2007 to an estimated 100,000 tons in 2011, with a projected annual growth rate of 15%. nih.gov This increasing demand underscores the economic importance of OPEs as industrial chemicals.

Structural Classification and Relevance of Hexadecyl Diphenyl Phosphate (B84403)

Organophosphate esters can be broadly categorized based on their substituent groups into three main types: chlorinated OPEs, alkyl phosphates, and aryl phosphates. nih.gov

Chlorinated OPEs: These contain chlorine atoms and are primarily used as flame retardants. nih.gov

Alkyl Phosphates: These have alkyl chains and are often used as plasticizers. nih.gov

Aryl Phosphates: These contain aromatic rings and are valued for their thermal stability.

Hexadecyl diphenyl phosphate (CAS No. 56827-92-0) falls into the category of aryl-alkyl phosphates, possessing both aromatic (diphenyl) and long-chain alkyl (hexadecyl) groups attached to the central phosphate moiety. cymitquimica.com This unique structure gives it a combination of properties that make it suitable for specific industrial applications.

The key structural features of this compound are:

A hexadecyl group (C16H33): A long, hydrophobic alkyl chain. cymitquimica.com

Two phenyl groups (C6H5): Aromatic rings that contribute to thermal stability.

A phosphate group (PO4): The central ester linkage. cymitquimica.com

This amphiphilic nature, with both lipophilic (hydrophobic) and hydrophilic components, allows it to function as a surfactant and plasticizer. cymitquimica.comontosight.ai It is characterized by its thermal stability and resistance to hydrolysis. cymitquimica.com Potential applications for this compound include its use as a flame retardant, lubricant, and an additive in polymers to enhance their performance. cymitquimica.comontosight.ai

Below is an interactive data table detailing the key properties of this compound:

PropertyValueSource
CAS Number 56827-92-0 cymitquimica.com
Molecular Formula C28H43O4P cymitquimica.comuni.lu
Molecular Weight 474.612 g/mol cymitquimica.com
Appearance Viscous liquid or solid cymitquimica.com
Key Features Thermal stability, resistance to hydrolysis cymitquimica.com
Potential Applications Flame retardant, lubricant, polymer additive, surfactant cymitquimica.comontosight.ai

Evolution of Academic Research Focus on Phosphate Esters

Academic research on organophosphate esters has evolved significantly over the past few decades, driven by their increasing production, widespread environmental presence, and concerns about their potential health effects. nih.gov The number of publications on the health risks of OPEs showed a marked upward trend between 2003 and 2023, which can be divided into three stages: a preliminary exploration stage (2003–2010), a steady development stage (2011–2015), and a rapid development phase (2016–2023). nih.gov

Early research often focused on the primary applications and synthesis of OPEs. However, as their use became more prevalent as replacements for PBDEs, the scientific community's attention shifted towards their environmental fate, transport, and potential for human exposure. nih.govnih.gov Studies have increasingly documented the presence of OPEs in various environmental media and in human tissues. nih.govnih.govresearchgate.netuq.edu.au

Recent research hotspots include:

Environmental Monitoring: Developing advanced analytical methods to detect and quantify OPEs in complex environmental matrices. researchgate.netgoogle.com

Human Biomonitoring: Measuring OPE metabolites in human samples like urine to assess exposure levels across different populations. nih.govresearchgate.netuq.edu.au

Toxicological Studies: Investigating the potential adverse health effects of OPEs, including endocrine disruption, neurotoxicity, and reproductive toxicity. nih.govresearchgate.net

Fate and Transformation: Understanding how OPEs degrade and transform in the environment, which can sometimes lead to the formation of more toxic byproducts. mdpi.comhep.com.cn

The journal Science of the Total Environment has published the highest number of papers on the health risks of OPEs, followed by Environmental Pollution and Environmental Science & Technology. nih.govresearchgate.net This indicates a strong focus within the environmental science community on understanding the broader impacts of this class of chemicals. Future research is expected to be multidisciplinary, focusing on a comprehensive assessment of OPE exposure, their metabolic pathways, and the health effects of their metabolites. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43O4P B1329644 hexadecyl diphenyl phosphate CAS No. 56827-92-0

Properties

IUPAC Name

hexadecyl diphenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUQWJRZKZQFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069132
Record name Phosphoric acid, hexadecyl diphenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphoric acid, hexadecyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

56827-92-0
Record name Hexadecyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56827-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, hexadecyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056827920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, hexadecyl diphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, hexadecyl diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

General Synthesis Pathways for Organophosphate Esters

The creation of organophosphate esters, including hexadecyl diphenyl phosphate (B84403), generally relies on established chemical reactions such as esterification, transesterification, and phosphorylation.

Esterification and Transesterification Approaches

Esterification, in the context of phosphate chemistry, involves the reaction of an alcohol with a phosphoric acid derivative. For instance, monoalkyl phosphates can be synthesized by reacting an alcohol with polyphosphoric acid. uctm.edu

Transesterification is a key process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org Acids catalyze the reaction by protonating the carbonyl group, enhancing its electrophilicity, while bases act by deprotonating the alcohol, thereby increasing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com A significant industrial application of this method is in the synthesis of polyesters, where diesters and diols react to form macromolecules. wikipedia.org The equilibrium of the reaction can be shifted towards the products by removing the alcohol byproduct through distillation. wikipedia.org

In the synthesis of specific organophosphate esters, such as bisphenol AP bis(diphenyl phosphate) (BAPDP), transesterification of triphenyl phosphate with bisphenol AP is a viable route. mdpi.com This reaction can be catalyzed by sodium phenolate. mdpi.com Similarly, mixed alkyl/aryl phosphate esters can be produced through the transesterification of a triaryl phosphate, like triphenyl phosphate, with an aliphatic alcohol. googleapis.com

Phosphorylation Mechanisms in Phosphate Ester Synthesis

Phosphorylation is a fundamental process for forming phosphate esters and involves the addition of a phosphate group to a molecule, typically an alcohol. kuleuven.be One of the most common methods for synthesizing triaryl or alkyl aryl phosphate esters is the reaction of the corresponding alcohol or phenol (B47542) with phosphoryl chloride. epa.gov The synthesis of aryl phosphorodichloridates, key intermediates, can be achieved by reacting phenols with phosphoryl chloride, often catalyzed by aluminum chloride. lookchem.com

Historically, phosphate esters were prepared by reacting alcohols with phosphoric anhydride (B1165640) or polyphosphoric acid. researchgate.net Modern approaches have introduced more selective and sustainable phosphorylating reagents to replace traditional methods that rely on phosphoryl chlorides derived from white phosphorus (P₄). kuleuven.be For example, isopropenyl phosphate has been studied as an atom-efficient phosphorylating reagent for alcohols, producing acetone (B3395972) as the only byproduct. rsc.org

There are two primary chemical strategies for the phosphorylation of alcohols to yield phosphate monoesters: the formation of a trivalent phosphite (B83602) followed by oxidation, and the direct reaction with a pentavalent phosphoryl donor. researchgate.net

Targeted Synthesis of Aryl/Alkyl Phosphate Esters

The synthesis of specific aryl/alkyl phosphate esters like hexadecyl diphenyl phosphate often involves the reaction of an alcohol with a phosphorochloridate. High yields of dialkyl aryl phosphates can be obtained by treating an aryl phosphorodichloridate with a sodium alkoxide under controlled pH conditions. lookchem.com The solvolytic reaction of phosphorochloridates with alcohols can also be employed to prepare phosphate esters in high yields, although this method can be complicated by the cleavage of the alkyl-oxygen bond by hydrogen chloride, a byproduct of the reaction. acs.org

The general synthesis of diaryl phosphates can be achieved by reacting phosphoric acid with a phenol in the presence of a base like triethylamine (B128534) and a catalyst such as 1-butylimidazole. chemicalbook.com

Reactant 1Reactant 2Catalyst/ReagentProduct
Alcohol/PhenolPhosphoryl Chloride-Triaryl/Alkyl Aryl Phosphate Ester
Aryl PhosphorodichloridateSodium Alkoxide-Dialkyl Aryl Phosphate
PhosphorochloridateAlcohol-Phosphate Ester
Phosphoric AcidPhenolTriethylamine, 1-ButylimidazoleDiaryl Phosphate
Triphenyl PhosphateBisphenol APSodium PhenolateBisphenol AP bis(diphenyl phosphate)

Derivatization Strategies for this compound and Analogues

The modification of this compound and the synthesis of its analogs often follow similar synthetic principles, allowing for the creation of a diverse range of structurally related phosphate esters.

Chemical Routes to Structurally Related Phosphate Esters (e.g., 2-Ethylhexyl Diphenyl Phosphate)

A common analog, 2-ethylhexyl diphenyl phosphate, is synthesized by reacting a phosphochloridate mixture (containing phenyl dichloridophosphate and diphenyl chloridophosphate) with 2-ethylhexanol. chemicalbook.com Efficient removal of hydrogen chloride (HCl), often achieved under vacuum, is crucial to minimize the formation of byproducts. chemicalbook.com This compound, also known as octicizer, functions as a plasticizer and flame retardant. wikipedia.org

Advanced Analytical Characterization Techniques for Organophosphate Esters

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with a substance, detailed information about its atomic composition and bonding arrangement can be obtained. For a complex molecule like hexadecyl diphenyl phosphate (B84403), methods such as mass spectrometry and infrared spectroscopy are indispensable for confirming its identity and elucidating its structural features.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. Organophosphate esters, particularly flame retardants, are frequently analyzed using this method. nih.gov

For a compound with a long alkyl chain like hexadecyl diphenyl phosphate, GC-MS analysis would require high temperatures to ensure sufficient volatility for it to pass through the GC column. The mass spectrometer then ionizes the eluted compound, typically using a hard ionization technique like electron ionization (EI), which results in the formation of a molecular ion and numerous fragment ions that provide a characteristic mass spectrum, or "fingerprint," for the molecule.

Table 1: Illustrative GC-MS Parameters for Organophosphate Ester Analysis The following are typical parameters used for the analysis of related organophosphate flame retardants and may be adapted for this compound.

ParameterValue
GC System Gas chromatograph with a mass spectrometer detector
Column Low-bleed capillary column (e.g., SLB™-5ms) sigmaaldrich.com
Injector Temperature 280-300 °C
Oven Program Temperature ramp from ~100 °C to ~320 °C
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
MS Interface Temp 280 °C google.com
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Liquid chromatography-mass spectrometry (LC-MS) is an alternative and often complementary technique to GC-MS, particularly for compounds that are less volatile, thermally labile, or have a high molecular weight. This compound, with its long hexadecyl chain, falls into a category of compounds where LC-MS can be highly effective. This method separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer.

Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically employed in LC-MS. mdpi.commassbank.eu These methods usually generate an intact protonated molecule [M+H]+ or other adducts, which allows for precise molecular weight determination. The choice between ESI and APCI would depend on the polarity of the analyte.

Table 2: Representative LC-MS Parameters for Phosphate Ester Analysis Based on methods for related compounds like diphenyl phosphate. massbank.eu

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase column (e.g., C18) massbank.eu
Mobile Phase Gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile)
Flow Rate 0.2-0.5 mL/min
MS Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mdpi.commassbank.eu
Ion Mode Positive or Negative
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap

Tandem mass spectrometry, or MS-MS, is a technique where ions of a specific m/z ratio are selected and then fragmented further through collision-induced dissociation (CID). nih.gov This process generates a secondary set of fragment ions that provide detailed structural information. The fragmentation patterns are often predictable and can be used to confirm the identity of a compound and elucidate its structure. youtube.com

For this compound, the protonated molecule ([M+H]+) would be selected in the first mass analyzer. In the collision cell, it would be fragmented, and the resulting product ions analyzed in the second mass analyzer. The fragmentation of the phosphate ester bonds is a key diagnostic pathway. Based on the analysis of similar compounds like diphenyl phosphate, characteristic fragment ions would be expected. massbank.eu

Table 3: Predicted MS-MS Fragmentation of this compound Hypothesized fragmentation based on the known behavior of phosphate esters and diphenyl phosphate. massbank.eu

Precursor Ion (m/z)Proposed Fragment IonFragment Structure / Description
[M+H]+[C12H11O4P+H]+Loss of the hexadecyl group, resulting in diphenyl phosphate
[M+H]+[C6H5O]+Phenyl cation resulting from cleavage of a P-O-Aryl bond
[M+H]+[C12H10O2P]+Loss of a phenoxy group and the hexadecyl group
[M+H]+[C16H33]+Hexadecyl carbocation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum shows absorptions corresponding to the different functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a modern method of IR spectroscopy where an interferometer is used to acquire the spectral data, resulting in higher resolution and sensitivity. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the phosphate group, the aromatic rings, and the long alkyl chain. The analysis of structurally similar compounds, such as triphenyl phosphate (TPP) and bisphenol A bis(diphenyl phosphate), provides a reliable basis for predicting the spectrum. researchgate.netresearchgate.net

Key absorptions would include the P=O stretching vibration, P-O-C stretching, C=C stretching from the phenyl rings, aromatic C-H stretching, and aliphatic C-H stretching from the hexadecyl chain. researchgate.netlibretexts.org

Table 4: Expected FTIR Absorption Bands for this compound Based on data from structurally similar compounds and general IR absorption tables. researchgate.netresearchgate.netlibretexts.orgvscht.cz

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
P=OStretching~1290 - 1305
P-O-C (Aryl)Stretching~950 - 1010
C=C (Aromatic)Stretching~1480 - 1590
C-H (Aromatic)Stretching~3000 - 3100
C-H (Aliphatic)Stretching~2850 - 2960
C-H (Aliphatic)Bending~1370 - 1470

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique for analyzing the functional groups present in this compound. The method probes the molecular vibrations of a sample in contact with an internal reflection element (IRE), providing a characteristic infrared spectrum. nih.govresearchgate.net For this compound, the spectrum is dominated by absorptions corresponding to its phosphate core, the long aliphatic hexadecyl chain, and the two aromatic phenyl groups.

The key vibrational modes and their expected wavenumber ranges are critical for structural confirmation. The phosphate group (P=O) exhibits a strong, characteristic stretching vibration. The P-O-C linkages are also identifiable, with distinct absorptions for the P-O-Aryl and P-O-Alkyl bonds. The long hexadecyl chain produces intense C-H stretching and bending vibrations. Finally, the diphenyl groups contribute characteristic C=C stretching absorptions within the aromatic region and C-H stretching above 3000 cm⁻¹. The presence of strong IR bands corresponding to Fe-O-P molecular vibrations has been noted in studies of other phosphate-containing molecules, underscoring the high affinity and detectability of the phosphate group. nih.gov

Table 1: Expected ATR-IR Absorption Bands for this compound This is an interactive table. Click on the headers to sort.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phosphate (P=O) Stretching 1250 - 1300 Strong
P-O-Aryl (P-O-C) Asymmetric Stretch 1180 - 1240 Strong
P-O-Alkyl (P-O-C) Asymmetric Stretch 1000 - 1050 Strong
Aliphatic (CH₂, CH₃) C-H Stretch 2850 - 2960 Strong
Aliphatic (CH₂) Scissoring 1450 - 1470 Medium
Aromatic (C=C) Ring Stretch 1400 - 1600 Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and the local environment of the phosphorus atom. Analysis typically involves ¹H, ¹³C, and ³¹P NMR experiments.

In the ¹H NMR spectrum, the aromatic protons of the two phenyl groups are expected to appear as multiplets in the downfield region (typically 7.0-7.5 ppm). The long hexadecyl chain will give rise to a series of signals in the aliphatic region (0.8-1.8 ppm). A distinct triplet corresponding to the terminal methyl (CH₃) group will be observed at the most upfield position. The methylene (B1212753) (CH₂) group directly attached to the phosphate oxygen (‑O‑CH₂‑) will be shifted further downfield compared to the other methylene groups due to the deshielding effect of the electronegative oxygen atom.

The ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus environment in the molecule. The chemical shift of this peak is characteristic of organophosphate esters.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This is an interactive table. Click on the headers to sort.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) 7.0 - 7.5 Multiplet 10H
Methylene (-O-CH₂-) 4.0 - 4.3 Multiplet 2H
Methylene (-(CH₂)₁₄-) 1.2 - 1.8 Multiplet 28H

Chromatographic Separation Methods for Complex Mixtures

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and thermally stable compounds. For organophosphate esters like this compound, which have relatively low volatility due to their high molecular weight, method development requires careful consideration of derivatization, column selection, and detection.

Due to the presence of potentially acidic protons in related phosphate compounds and the compound's polarity, direct GC analysis can be challenging. digitaloceanspaces.com Derivatization, such as trimethylsilylation, is a common strategy to increase volatility and improve peak shape. digitaloceanspaces.com

Method development involves optimizing several parameters:

Column Selection: A low- to mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically suitable. These columns provide good separation for a wide range of semi-volatile compounds.

Injector Temperature: An elevated temperature is required to ensure complete volatilization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature gradient is necessary, starting at a lower temperature to focus the analytes at the head of the column and ramping up to a higher temperature to elute the high-molecular-weight compound.

Detector: A phosphorus-specific detector, such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), offers high sensitivity and selectivity for phosphate-containing compounds. d-nb.infonih.gov Mass Spectrometry (MS) can also be used for definitive identification and quantification. nih.gov

Table 3: Typical GC Method Parameters for Organophosphate Ester Analysis This is an interactive table. Click on the headers to sort.

Parameter Typical Setting Purpose
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) Provides efficient separation based on boiling point and polarity.
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column.
Injector Type Split/Splitless Allows for analysis of samples with varying concentrations.
Injector Temp. 250 - 280 °C Ensures rapid volatilization of the analyte.
Oven Program 100 °C (hold 2 min) to 300 °C at 10 °C/min Separates components based on their boiling points.

Liquid Chromatography (LC) Method Development

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is highly suitable for the analysis of this compound due to its high molecular weight and low volatility. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a relatively nonpolar molecule, will be well-retained on stationary phases like C18 or C8. Method development focuses on optimizing the mobile phase composition to achieve adequate retention and separation from matrix components.

Key development parameters include:

Stationary Phase: A C18 (octadecyl) bonded silica (B1680970) column is a standard choice, offering strong hydrophobic interactions with the hexadecyl chain and π-π interactions with the phenyl groups.

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a polar solvent (e.g., water) and increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures that more polar impurities are eluted first, followed by the target analyte.

Additives: Small amounts of an acid, such as formic acid or phosphoric acid, are often added to the mobile phase to improve peak shape and ensure consistent ionization if a mass spectrometer is used for detection. sielc.com

Detector: A UV detector can be used, as the phenyl groups absorb UV light. However, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred detection method. nih.gov

Table 4: Typical LC Method Parameters for this compound This is an interactive table. Click on the headers to sort.

Parameter Typical Setting Purpose
Column C18, 100 mm x 2.1 mm, 2.7 µm particle size Reversed-phase separation based on hydrophobicity.
Mobile Phase A Water + 0.1% Formic Acid Polar component of the mobile phase.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic modifier to elute the analyte.
Gradient 50% B to 100% B over 10 minutes Elutes analytes across a range of polarities.
Flow Rate 0.3 - 0.5 mL/min Controls retention time and separation efficiency.

Advanced Sample Preparation and Extraction Methodologies

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for isolating and concentrating analytes from complex matrices prior to chromatographic analysis. websiteonline.cn For this compound, SPE provides an effective means of cleanup, removing interferences and enriching the analyte.

Given the nonpolar nature of the hexadecyl chain and phenyl groups, a reversed-phase SPE (RP-SPE) mechanism is most appropriate. diva-portal.org The general procedure involves four key steps:

Conditioning: The sorbent (typically C18) is first wetted with an organic solvent (e.g., methanol) followed by an equilibration step with a polar solvent similar to the sample matrix (e.g., water). This activates the sorbent for analyte retention. diva-portal.org

Loading: The sample, dissolved in a polar solvent, is passed through the SPE cartridge. The nonpolar this compound is retained on the hydrophobic C18 sorbent through van der Waals forces, while polar matrix components pass through to waste.

Washing: A polar solvent or a mixture of polar solvents is passed through the cartridge to wash away any remaining weakly-retained, hydrophilic impurities without dislodging the target analyte.

Elution: A nonpolar organic solvent (e.g., acetonitrile, ethyl acetate, or hexane) is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the purified this compound into a collection vessel. diva-portal.org

This process effectively isolates the analyte, reduces matrix effects, and allows for concentration by evaporating the elution solvent and reconstituting the residue in a smaller volume, thereby improving detection limits in subsequent GC or LC analysis.

Molecularly Imprinted Solid-Phase Extraction (MISPE) Applications

Molecularly Imprinted Solid-Phase Extraction (MISPE) represents a highly selective sample preparation technique that utilizes molecularly imprinted polymers (MIPs) as sorbents. elsevierpure.com This method is particularly valuable for isolating specific analytes from complex matrices such as environmental and biological samples. elsevierpure.com The high selectivity and affinity of MIPs for a predetermined template molecule allow for the effective extraction and pre-concentration of target compounds, enhancing the accuracy and sensitivity of subsequent analytical measurements. elsevierpure.com

While specific MISPE applications for this compound are not detailed in available research, the methodology has been successfully developed for related organophosphate esters. A notable example is the creation of a magnetic molecularly imprinted polymer (MMIP) for the selective extraction of diphenyl phosphate (DPHP), a primary metabolite of aryl-OPEs, from urine samples. nih.govresearchgate.net This technique, which combines MISPE with magnetic separation for ease of use, demonstrates significant potential for the broader class of OPEs. nih.gov

The performance of this magnetic solid-phase extraction (MSPE) method, coupled with ultra-high performance liquid chromatography-tandem mass spectrometry (U-HPLC-MS/MS), underscores its effectiveness. nih.gov The MMIP exhibited excellent recognition ability, high adsorption capacity, and good reusability for enriching DPHP from urine. nih.govresearchgate.net The method's validation showed high precision and accuracy, with a low detection limit and minimal matrix effects. nih.gov This approach was successfully applied to quantify DPHP levels in urine samples from college students, demonstrating its practical utility in biomonitoring studies. nih.govresearchgate.net

Table 1: Performance Data for MMIP-MSPE Method for Diphenyl Phosphate Analysis

ParameterValue
Spiked Recoveries 85.8% - 109%
Relative Standard Deviations (RSDs) 5.1% - 13%
Limit of Detection (LOD) 0.035 ng/mL

Data sourced from a study on the determination of urinary diphenyl phosphate. nih.gov

Development and Application of In Silico Spectral Databases for Identification

The identification of OPEs, particularly novel or unmonitored transformation products, is a significant analytical challenge. The development and application of in silico spectral databases provide a powerful solution for the non-targeted screening and tentative identification of these compounds. nih.govnih.gov These databases are constructed by predicting the mass spectral fragmentation patterns and chromatographic retention times of a vast number of compounds, creating extensive libraries for matching against experimental data from high-resolution mass spectrometry (HRMS). nih.govnih.gov

One significant effort involved the creation of an in silico spectral database for organophosphorus compounds (OPCs) to screen for previously unknown indoor transformation products. nih.govacs.orgresearchgate.net Researchers began with a set of "seed" OPCs curated from chemical databases and used an R package to predict their likely transformation products based on known indoor reactions like hydrolysis and oxidation. nih.gov Subsequently, mass spectrometry (MS²) fragments were predicted for all parent and transformed compounds, resulting in a comprehensive database. nih.govacs.orgresearchgate.net

This database was successfully used to screen indoor dust samples, leading to the tentative identification of 40 OPCs, the highest number reported in a single indoor study. nih.gov The utility of this approach was further demonstrated by expanding the database to include organophosphites for screening preproduction plastics, where 14 different organophosphites were detected. nih.govacs.org This highlights the strength of in silico databases for discovering novel contaminants and understanding chemical transformation pathways in various environments. nih.gov

Table 2: Composition of an In Silico Organophosphorus Compound Database

ComponentNumber
Seed OPCs from TSCA Database 712
Total Predicted OPCs (including TPs) 3,509
Total Predicted MS² Fragments 28,812

Data sourced from a study on screening indoor transformation products of organophosphates. nih.govacs.org

For this compound specifically, in silico tools can predict key analytical parameters that aid in its identification. Predicted Collision Cross Section (CCS) values, which are dependent on the size, shape, and charge of an ion, are crucial for ion mobility-mass spectrometry. Publicly available databases contain predicted CCS values for various adducts of this compound, providing reference data for its structural confirmation in complex samples. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 475.29718228.4
[M+Na]⁺ 497.27912228.2
[M-H]⁻ 473.28262230.6
[M+NH₄]⁺ 492.32372235.9
[M+K]⁺ 513.25306223.2

Data sourced from the PubChemLite database. uni.lu

Environmental Dynamics, Transformation Pathways, and Occurrence

Environmental Release and Distribution Mechanisms

The introduction of hexadecyl diphenyl phosphate (B84403) into the environment occurs primarily through two major pathways: diffuse emissions from consumer and commercial goods, and point-source releases from industrial activities.

As an additive flame retardant and plasticizer, hexadecyl diphenyl phosphate is not chemically bound to the polymer matrices of the products it is mixed with. This physical incorporation allows it to be released over the product's entire life cycle through processes of abrasion, volatilization, and leaching. OPEs, including structurally similar compounds like 2-ethylhexyl diphenyl phosphate (EHDPP) and triphenyl phosphate (TPHP), are commonly used in flexible polyvinyl chloride (PVC), polyurethane foam, electronic components, textiles, and coatings. accustandard.comnih.govindustrialchemicals.gov.au

The continuous, low-level release from these ubiquitous items results in widespread environmental contamination, particularly in indoor environments where dust acts as a significant sink and pathway for human exposure. accustandard.com Over time, the disposal of these products in landfills contributes to the long-term leaching of the compound into landfill leachate and subsequently into soil and groundwater.

Point-source releases of this compound are associated with its manufacturing and formulation into commercial products. During the synthesis of the compound and its subsequent blending into polymers and other materials, releases can occur through several pathways:

Wastewater Discharges: Process water from cleaning equipment and synthesis reactions may contain dissolved or suspended this compound.

Air Emissions: Volatilization of the compound can occur at elevated temperatures used in polymer processing.

Solid Waste Disposal: Off-specification product batches and residual waste from manufacturing processes contribute to concentrated disposal in industrial landfills.

Abiotic Transformation Processes

Once released into the environment, this compound is subject to non-biological degradation processes, primarily hydrolysis in aquatic systems and photodegradation in the presence of sunlight.

Hydrolysis is a key degradation pathway for OPEs in water. The process involves the cleavage of the ester bonds connecting the phosphate group to its organic substituents. For an alkyl-aryl phosphate like this compound, hydrolysis can proceed via the cleavage of either the P-O-Aryl or P-O-Alkyl bond. Studies on analogous triaryl phosphates show that the primary step is the cleavage of one P-O-Aryl bond, yielding a diaryl phosphate and a phenol (B47542). epa.gov In the case of this compound, this would result in hexadecyl phenyl phosphoric acid and phenol, or diphenyl phosphate and 1-hexadecanol (B1195841).

The rate of hydrolysis is highly dependent on pH. Research on cresyl diphenyl phosphate, a structurally similar aryl phosphate, demonstrates this dependency. oecd.org The compound is stable under acidic conditions but degrades under neutral and alkaline conditions, with the rate increasing significantly with pH. oecd.org

Interactive Data Table: Hydrolysis Half-life of Cresyl Diphenyl Phosphate (CAS No. 26444-49-5) at 25°C

pHHalf-life (days)Condition
4StableAcidic
747.0Neutral
95.10Alkaline

Data sourced from OECD SIDS for Diphenyl Cresyl Phosphate. oecd.org This data is for a structurally similar compound and is presented as a proxy for the expected behavior of this compound.

The electron-donating character of alkyl groups is suggested to lower hydrolysis rates compared to unsubstituted triaryl phosphates like TPHP. service.gov.uk Therefore, the hydrolysis half-life of this compound is expected to be significant, allowing it to persist in neutral aquatic environments for extended periods.

Photodegradation can occur through two main mechanisms: direct photolysis, where the molecule itself absorbs light and undergoes transformation, and indirect photolysis, where other photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), initiate degradation.

For OPEs, indirect photolysis is often the more significant pathway. mdpi.com Aryl-OPEs are generally more susceptible to degradation by hydroxyl radicals than alkyl-OPEs. mdpi.commurdoch.edu.au The aromatic phenyl rings in this compound are potential sites for •OH attack, leading to hydroxylation and subsequent ring cleavage. While direct photolysis in water for related compounds like cresyl diphenyl phosphate is estimated to be very slow, with a half-life of years, the presence of photosensitizing substances in natural waters (e.g., dissolved organic matter) can accelerate degradation by producing reactive oxygen species. oecd.org

Biotic Degradation Pathways in Environmental Matrices

Microbial activity plays a crucial role in the ultimate degradation of this compound in environments such as soil, sediment, and wastewater treatment plants.

The primary step in the biodegradation of OPEs is enzymatic hydrolysis of the phosphate ester bonds, carried out by microbial phosphotriesterases. researchgate.net This initial cleavage breaks the compound down into smaller, more bioavailable molecules. For this compound, the likely initial metabolites would be:

Diphenyl phosphate and 1-hexadecanol

Hexadecyl phenyl phosphate and phenol

Following this initial hydrolysis, the degradation pathways diverge. The aromatic components (diphenyl phosphate, phenol) undergo further microbial degradation, typically involving hydroxylation of the aromatic rings by dioxygenase enzymes, followed by ring cleavage. researchgate.net The long aliphatic chain (1-hexadecanol) is readily metabolized by most microorganisms through pathways like β-oxidation.

Studies on various OPEs in coastal sediments have shown that biotic degradation proceeds significantly faster than abiotic degradation. nih.gov Half-lives for aryl-OPEs like TPHP and EHDPP under biotic conditions were found to be in the range of 16 to 47 days, compared to 23 to 77 days under abiotic conditions. nih.gov This highlights the essential role of microbial communities in the natural attenuation of these compounds in the environment.

Environmental Partitioning Behavior and Transport

The movement and distribution of this compound among air, water, soil, and biota are dictated by its physicochemical properties, such as its vapor pressure, water solubility, and partitioning coefficients.

The Henry's Law constant (HLC) indicates the tendency of a chemical to partition between air and water. An experimentally determined HLC for this compound is not available. However, estimations can be made based on related compounds. For diphenyl cresyl phosphate, a structurally similar aryl phosphate, the HLC is estimated as 1.9 x 10⁻⁷ atm-m³/mole. nih.gov This low value suggests that it is not likely to volatilize significantly from water surfaces. nih.gov Given the long, non-volatile hexadecyl chain, the HLC for this compound is expected to be even lower, indicating it will predominantly reside in the water or sorbed to solids rather than partitioning to the atmosphere.

The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil and sediment. ecetoc.orgchemsafetypro.com A high Koc value indicates a strong tendency to adsorb to organic matter in soil and sediment, leading to low mobility. chemsafetypro.com

No experimental Koc value for this compound has been reported. However, using structure-estimation methods for the related compound diphenyl cresyl phosphate, the Koc can be estimated to be 1.8 x 10⁴ L/kg. nih.gov According to classification schemes, this value suggests that the compound is expected to be immobile in soil. nih.gov Due to its long hexadecyl alkyl chain, this compound is significantly more lipophilic than diphenyl cresyl phosphate. Therefore, its Koc value is expected to be substantially higher, indicating it will be strongly adsorbed to soil and sediment organic carbon, resulting in very low mobility and a low potential to leach into groundwater.

Table 2: Estimated Partitioning Coefficients for a Structurally Similar Compound

CompoundPartition CoefficientEstimated ValueImplicationSource
Diphenyl Cresyl PhosphateHenry's Law Constant1.9 x 10⁻⁷ atm-m³/moleLow volatility from water nih.gov
Diphenyl Cresyl PhosphateKoc1.8 x 10⁴ L/kgImmobile in soil nih.gov

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment, including through water and diet. nih.govnih.gov The potential for a substance to bioaccumulate is often predicted by its octanol-water partition coefficient (log Kow) and confirmed through bioconcentration factor (BCF) studies. epa.gov

Specific BCF values for this compound are not available. However, data for other alkyl-aryl phosphates suggest a potential for bioaccumulation. For isodecyl diphenyl phosphate, a fathead minnow bioconcentration factor was reported to range from 440 to 866. epa.gov For diphenyl cresyl phosphate, the BCF range is estimated to be between 110 and 1,420, which suggests a high to very high potential for bioconcentration in aquatic organisms. nih.gov In contrast, a UK environmental risk evaluation for 2-ethylhexyl diphenyl phosphate concluded that it does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) substance. service.gov.uk Given its high lipophilicity (inferred from its structure), this compound may have a significant potential to bioaccumulate in the fatty tissues of aquatic organisms, although metabolism and biotransformation could mitigate the extent of accumulation. nih.gov

Table 3: Bioconcentration Factors for Similar Organophosphate Esters

CompoundOrganismBCF ValueBioaccumulation PotentialSource
Isodecyl Diphenyl PhosphateFathead Minnow440 - 866Moderate to High epa.gov
Diphenyl Cresyl Phosphate (and related compounds)Various Fish Species110 - 1,420 (estimated)High to Very High nih.gov

Monitoring and Occurrence in Environmental Compartments

Monitoring data specifically for this compound in environmental compartments such as air, water, soil, or biota are not documented in the reviewed scientific literature. However, related organophosphate flame retardants are frequently detected in various environmental media. researchgate.net For example, 2-ethylhexyl diphenyl phosphate (EHDPHP) and isodecyl diphenyl phosphate (IDP) have been detected in indoor dust, which can act as a source to the wider environment. nih.gov The presence of these structurally similar compounds suggests that environmental compartments may also be sinks for other alkyl-aryl phosphates, including this compound, particularly in areas near manufacturing or use. service.gov.uk A comprehensive assessment of its environmental occurrence would require the development of specific analytical methods and targeted monitoring studies.

Detection in Surface Waters and Sediments

Information regarding the specific detection and concentration of this compound in surface waters and aquatic sediments is limited in publicly available scientific literature. While research has been conducted on the general occurrence of various organophosphate esters (OPEs) in aquatic environments, specific data for the this compound isomer is not extensively documented.

Studies investigating plastic additives and flame retardants in marine environments have identified a range of OPEs in both surface water and sediment. For instance, research in the NW Mediterranean Sea detected compounds such as 2-ethylhexyl-diphenyl phosphate (EHDPP) in water and sediment samples, indicating the presence of alkylated organophosphate esters in marine systems ifremer.fr. However, these studies did not specifically report the presence or concentration of this compound. The environmental risk assessment for EHDPP has noted potential risks to surface water and sediment compartments, suggesting that structurally similar compounds could also partition to these environmental matrices service.gov.uk. The fate of organophosphate compounds in aquatic systems is complex, influenced by factors such as water solubility, adsorption to sediment, and degradation rates researchgate.netnih.gov. Without targeted monitoring, the prevalence of this compound remains uncharacterized.

Table 1: Detection of this compound in Surface Waters and Sediments

Location/Study Matrix Concentration Range Notes
Various Surface Water Data Not Available No specific detection data for this compound was found in the reviewed literature.
Various Sediment Data Not Available No specific detection data for this compound was found in the reviewed literature.

Presence in Indoor and Outdoor Dust Environments

Organophosphate esters are widely recognized as ubiquitous contaminants in indoor environments due to their use as flame retardants and plasticizers in a multitude of consumer products. Consequently, they are frequently detected in indoor dust, which serves as a primary reservoir for these chemicals.

While numerous studies have documented the presence of various OPEs in dust from homes, offices, and daycare centers, specific data on this compound are conspicuously absent from the reviewed literature. Research efforts have consistently identified other aryl-PFRs and alkylated OPEs. For example, studies have reported the detection of 2-ethylhexyl-diphenyl phosphate (EHDPP) in dust from Danish homes and daycare centers dtu.dk. Similarly, a study of indoor dust in Spain and the Netherlands detected several aryl-PFRs, including cresyl diphenyl phosphate (CDP), resorcinol (B1680541) bis(diphenyl phosphate) (RDP), and 2-ethylhexyl diphenyl phosphate (EDPHP) nih.gov. The concentrations of these related compounds indicate that consumer products are a significant source of OPEs in indoor environments acs.org. However, the absence of detection data for this compound in these comprehensive analyses suggests it may be used less commonly than other OPEs or requires different analytical methods for detection.

Table 2: Detection of this compound in Indoor and Outdoor Dust

Location/Study Environment Concentration Range (ng/g) Notes
Various Indoor Dust Data Not Available No specific detection data for this compound was found in the reviewed literature.
Various Outdoor Dust Data Not Available No specific detection data for this compound was found in the reviewed literature.

Mechanistic Ecotoxicology of Organophosphate Esters in Non Human Models

Impact on Aquatic Organisms (e.g., Zebrafish, Fish Species)

Research utilizing zebrafish (Danio rerio) as a model organism has been instrumental in elucidating the ecotoxicological impacts of OPEs. These studies highlight a range of adverse effects, from developmental abnormalities to metabolic disruptions, offering a window into the potential consequences of exposure to compounds like hexadecyl diphenyl phosphate (B84403).

Exposure to certain OPEs has been linked to significant growth retardation in aquatic organisms. The underlying mechanisms are complex, involving the disruption of fundamental cellular processes related to energy metabolism and lipid homeostasis.

Oxidative phosphorylation is the primary metabolic pathway for ATP production in aerobic organisms. wikipedia.orgcreative-diagnostics.com The process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis. wikipedia.orgcreative-diagnostics.com While direct evidence for the inhibition of oxidative phosphorylation by hexadecyl diphenyl phosphate is not available, studies on related compounds suggest that mitochondrial dysfunction is a key aspect of their toxicity. For instance, diphenyl phosphate (DPHP) has been shown to disrupt pathways related to mitochondrial function in developing zebrafish. nih.gov

Studies on diphenyl phosphate (DPHP) have demonstrated that chronic exposure can lead to a deficiency in fatty acid oxidation in male zebrafish liver. This occurs through the inhibition of fatty acid activation and their transport across the mitochondrial membrane. The resulting down-regulated catabolism of fatty acids is a likely contributor to the observed growth retardation in male zebrafish.

Compound Organism Observed Effect Mechanism Reference
Diphenyl phosphate (DPHP)Zebrafish (Danio rerio)Growth retardation in malesInhibition of fatty acid activation and transport, leading to down-regulation of fatty acid oxidation. nih.gov

The degradation of phosphatidylcholine, a major component of cell membranes, can be indicative of significant cellular stress and membrane disruption. Research on 2-ethylhexyldiphenyl phosphate (EHDPP), an OPE structurally similar to this compound, has shown that exposure can lead to an increase in certain glycerophospholipids, including phosphatidylethanolamines (PEs), lysophosphatidylcholines (LPCs), and phosphatidylinositols (PIs) in human hepatospheroid cell cultures. While this is not a direct measure of upregulation in an aquatic organism, it points to a potential mechanism of lipid dysregulation. An increased ratio of PC to PE is often associated with compromised membrane integrity.

Compound Model System Observed Effect Potential Implication Reference
2-ethylhexyldiphenyl phosphate (EHDPP)Human 3D Hepatospheroid Cell CultureSignificant increase in phosphatidylethanolamines (PEs), lysophosphatidylcholines (LPCs), and phosphatidylinositols (PIs).Disruption of glycerophospholipid metabolism and potential membrane instability. acs.org

Exposure to OPEs like 2-ethylhexyl diphenyl phosphate (EHDPP) has been shown to affect various endpoints related to glucolipid metabolism in the early developmental stages of zebrafish. researchgate.net Transcriptomic analysis of zebrafish larvae exposed to EHDPP revealed significant changes in genes involved in these metabolic pathways. researchgate.net This disruption of glucolipid metabolism can have cascading effects on growth and development.

The heart is a primary target for the toxic effects of several OPEs during embryonic development in zebrafish. These effects can manifest as morphological and functional abnormalities.

Studies have shown that exposure to aryl phosphate esters, including triphenyl phosphate (TPP) and mono-substituted isopropylated triaryl phosphate (mono-ITP), can lead to targeted effects on cardiac looping and function during zebrafish embryogenesis. nih.gov Similarly, diphenyl phosphate (DPHP), the main metabolite of TPP, has been found to impact cardiac development in developing zebrafish, although with a lower potency than its parent compound. nih.gov Research on 2-ethylhexyl diphenyl phosphate (EHDPP) has also demonstrated that exposure can lead to significant upregulation of genes involved in cardiac morphology and development in zebrafish larvae, resulting in changes to the distance and overlapping area of the atrium and ventricle. researchgate.net These findings suggest that the aryl phosphate structure, common to this compound, is a key factor in inducing cardiotoxicity.

Compound Organism Observed Cardiac Effect Reference
Triphenyl phosphate (TPP)Zebrafish (Danio rerio)Cardiac looping impairments and functional defects. nih.gov
Mono-substituted isopropylated triaryl phosphate (mono-ITP)Zebrafish (Danio rerio)Cardiac looping impairments and functional defects. nih.gov
Diphenyl phosphate (DPHP)Zebrafish (Danio rerio)Impacts on cardiac development. nih.gov
2-ethylhexyl diphenyl phosphate (EHDPP)Zebrafish (Danio rerio)Altered cardiac morphology (changes in atrium-ventricle distance and overlap). researchgate.net

Reproductive and Endocrine System Dysregulation

OPEs are increasingly recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the reproductive and endocrine systems of various organisms. researcher.life Adverse reproductive effects have been noted for several aryl-OPEs, suggesting a potential risk for this compound. For instance, cresyl diphenyl phosphate (CDP) has been shown to induce reproductive functional defects in male mice, including decreased sperm quality and inhibition of spermatogonia proliferation. unc.edunih.gov

Steroidogenesis, the process of hormone synthesis, is a primary target for many EDCs. Research on EHDPP using the human adrenal (H295R) cell line, a model for studying steroidogenesis, has demonstrated significant disruptions. Exposure to EHDPP led to an increased secretion of estradiol, cortisol, and aldosterone. nih.govnih.gov This was accompanied by the upregulation of key steroidogenic genes, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1. nih.gov However, the secretion of progesterone, androstenedione, and testosterone (B1683101) was not significantly affected, indicating pathway-specific effects. nih.gov These findings highlight the potential for this compound, as a related aryl-OPE, to alter hormone production and homeostasis.

Table 2: Effects of EHDPP on Steroid Hormone Production and Gene Expression in H295R Cells

Hormone/GeneEffect of EHDPP ExposureReference
Estradiol Increased secretion nih.govnih.gov
Cortisol Increased secretion nih.govnih.gov
Aldosterone Increased secretion nih.govnih.gov
CYP11B2 Upregulated expression nih.gov
CYP21A1 Upregulated expression nih.gov
3β-HSD2 Upregulated expression nih.gov
17β-HSD1 Upregulated expression nih.gov

The cellular lipidome plays a crucial role in energy storage, cell signaling, and membrane structure. Disruptions in lipid metabolism can have far-reaching consequences for an organism's health. Studies on EHDPP have revealed significant alterations in the lipid profiles of both human adrenal (H295R) cells and human 3D hepatospheroids. nih.govmuni.cz In H295R cells, EHDPP exposure resulted in reduced total cholesterol esters and sphingolipids, and increased phospholipids (B1166683) and triglyceride species. nih.gov In hepatospheroids, EHDPP dysregulated several lipid classes, including sterol lipids, sphingolipids, and glycerolipids, and altered the expression of genes involved in hepatic lipid metabolism such as ACAT1, ACAT2, and CYP27A1. muni.cz

Furthermore, life-cycle exposure of zebrafish to DPhP led to significant reductions in body mass and length in males, which was linked to the inhibition of fatty acid oxidation and oxidative phosphorylation. usask.ca These findings suggest that aryl-OPEs can broadly disrupt lipid homeostasis, and it is therefore likely that this compound could induce similar lipidome profile perturbations.

The thyroid hormone system is essential for normal growth, development, and metabolism, and it is a known target for various environmental contaminants. The metabolite of TPHP, diphenyl phosphate (DPHP), has been shown to interact with the thyroid hormone system. unc.edunih.gov Studies have found that DPHP and its parent compounds can enhance the binding of thyroxine (T4) to the transport protein transthyretin. unc.edu In a human study, higher urinary concentrations of DPHP were associated with increased levels of total T4, particularly in women. nih.gov

In zebrafish, long-term exposure to TPHP has been reported to increase both triiodothyronine (T3) and T4 levels. nih.gov These findings indicate that aryl-OPEs can disrupt thyroid hormone regulation. Given that this compound shares the diphenyl phosphate structural motif, it may also have the potential to interfere with the thyroid hormone system in non-human models.

Effects on Terrestrial Organisms and Soil Microorganisms (Applicability based on related OPEs)

Organophosphate esters are frequently detected in soil, with concentrations varying based on proximity to urban and industrial areas. mdpi.comresearchgate.net Aryl-OPEs, due to their chemical properties, are expected to partition to sediments and soil when released into the environment. industrialchemicals.gov.au While specific data on the effects of this compound on terrestrial ecosystems is lacking, the known impacts of other OPEs can provide an indication of potential risks.

Studies on agricultural soils have shown the presence of various OPEs, including aryl-OPEs like TPHP and EHDPP. nih.govnih.gov The presence of these compounds in soil can pose a risk to soil-dwelling organisms. For example, exposure to tris(2-chloroethyl) phosphate (TCEP) and tributyl phosphate (TnBP) has been shown to cause a range of adverse effects in earthworms, including intestinal damage, oxidative stress, growth inhibition, and reproductive toxicity. researchgate.net

The microbial communities in soil are also susceptible to the effects of OPEs. The degradation of OPEs in soil is influenced by microorganisms, but high concentrations of these chemicals can also be toxic to them, potentially altering the structure and function of the soil microbial ecosystem. researchgate.net Given that this compound is persistent and likely to bind to organic matter in soil, its introduction into terrestrial environments could have long-term impacts on soil health and the organisms that depend on it. pops.int

Comparative Ecotoxicological Mechanisms Across Organophosphate Esters

Organophosphate esters (OPEs) are a diverse class of chemicals used as flame retardants and plasticizers, and their potential for environmental persistence and toxicity is a subject of ongoing research. nih.gov The ecotoxicological effects of these compounds are not uniform; they are intrinsically linked to their specific chemical structures and the biological activities of their metabolites. Understanding these differences is crucial for assessing the environmental risk posed by individual OPEs, such as this compound, by comparing them to more extensively studied analogues.

Structure-Activity Relationships in Ecotoxicity

The toxicity of organophosphate esters in non-human models is heavily influenced by the nature of the organic groups (substituents) attached to the central phosphate atom. nih.gov These compounds can be broadly categorized into chlorinated OPEs, alkyl-OPEs, and aryl-OPEs, each exhibiting different toxicological profiles. researchgate.net this compound is classified as an alkyl-aryl phosphate, sharing characteristics with both groups.

Research indicates that chlorinated and aryl-OPEs generally exhibit higher toxicity than alkyl-OPEs. researchgate.netfigshare.com The relationship between the chemical structure of an OPE and its biological activity, particularly the inhibition of acetylcholinesterase (AChE), is a key aspect of its toxicity. nih.govnih.gov The structure dictates the compound's reactivity and steric compatibility with the enzyme's active site. nih.gov

For instance, studies on the closely related compound 2-ethylhexyl diphenyl phosphate (EHDPP) in zebrafish larvae have revealed significant impacts on glucolipid metabolism and cardiac development. nih.gov This suggests that mixed alkyl-aryl OPEs can induce specific toxicological effects. The aryl groups, such as the two phenyl groups in this compound, are significant contributors to the compound's toxic potential. Triphenyl phosphate (TPHP), a well-studied aryl-OPE, is known for its developmental and endocrine-disrupting effects. researchgate.net The toxicity of OPEs is often related to their potential to act as pro-electrophiles, with functional groups that are susceptible to nucleophilic addition. researchgate.net

The following table summarizes the comparative toxicity of different OPE classes based on their structural characteristics.

Table 1: Comparative Ecotoxicity of OPE Classes

OPE Class Representative Compounds General Ecotoxicity Profile Primary Toxic Mechanisms
Aryl-OPEs Triphenyl phosphate (TPHP) High toxicity; associated with endocrine disruption and developmental effects. researchgate.netfigshare.com Inhibition of acetylcholinesterase, disruption of hormone signaling. nih.govresearchgate.net
Chlorinated OPEs Tris(2-chloroethyl) phosphate (TCEP), Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) High toxicity; noted for neurotoxicity and carcinogenicity in some models. researchgate.net Inhibition of acetylcholinesterase, other enzymatic interference. nih.gov
Alkyl-OPEs Tris(2-butoxyethyl) phosphate (TBOEP) Generally lower toxicity compared to aryl and chlorinated OPEs. researchgate.netfigshare.com Narcosis, metabolic disruption. researchgate.net
Alkyl-Aryl OPEs 2-Ethylhexyl diphenyl phosphate (EHDPP) Moderate to high toxicity; affects metabolic pathways and organ development. nih.govnih.gov Glucolipid metabolism disruption, cardiotoxicity. nih.gov

Metabolite-Induced Toxicity Mechanisms (e.g., Diphenyl Phosphate)

The ecotoxicological assessment of an OPE is incomplete without considering the activity of its metabolites. Many parent OPEs are biotransformed into diester metabolites, which can be more persistent and exhibit significant toxicity. nih.gov Diphenyl phosphate (DPHP) is the primary metabolite of several aryl-OPEs, including triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP). nih.govnih.govnih.gov Therefore, DPHP serves as a crucial case study for understanding the metabolite-induced toxicity relevant to compounds like this compound.

DPHP is formed via the cleavage of an ester bond, a process often mediated by cytochrome P450 enzymes. nih.gov While sometimes less potent than its parent compound, DPHP has been shown to induce specific toxic effects during embryonic development in non-human models like zebrafish (Danio rerio). acs.org Studies have demonstrated that DPHP exposure can lead to cardiac defects, disrupt mitochondrial function, and interfere with heme biosynthesis, resulting in decreased hemoglobin levels. acs.org

Although DPHP's acute toxicity may appear minimal in some assays, chronic exposure at environmentally realistic concentrations has been shown to inhibit growth in a sex-dependent manner in zebrafish. usask.ca This highlights that even metabolites can pose a significant risk with long-term exposure. The bioaccumulation potential of DPHP may also be higher than its parent compounds, as it is eliminated from tissues at a slower rate. nih.gov

The following table details key research findings on the ecotoxicological mechanisms of DPHP in non-human models.

Table 2: Research Findings on Diphenyl Phosphate (DPHP) Ecotoxicity

Non-Human Model Key Findings Toxicological Mechanism Reference
Zebrafish (Danio rerio) Embryos Increased distance between the sinus venosus and bulbus arteriosis (SV-BA), indicating cardiac developmental defects. Disruption of pathways related to mitochondrial function and heme biosynthesis; independent of pericardial edema. acs.org
Zebrafish (Danio rerio) Embryos Decreased hemoglobin levels following exposure. Interference with heme biosynthesis pathways. acs.org
Zebrafish (Danio rerio) Life-cycle exposure to environmentally relevant concentrations inhibited growth in male fish. Chronic toxicity affecting developmental and metabolic processes. usask.ca
Chicken Embryonic Hepatocytes Altered the transcription of a higher number of genes compared to its parent compound, TPHP. Genotoxicity, endocrine-disrupting effects. researchgate.net
C57BL/6J Mice Slower degradation and elimination rates compared to TPHP, leading to higher bioaccumulation potential. Persistence in tissues, particularly the digestive tract, liver, and heart. nih.gov

Industrial Applications: Mechanistic and Performance Aspects

Role as Flame Retardants: Mechanisms of Action

Hexadecyl diphenyl phosphate (B84403) is employed as a flame retardant in polymeric materials, contributing to fire safety by altering the combustion process of the polymer. As an organophosphorus flame retardant (OPFR), its efficacy stems from its ability to interfere with the chemical reactions that sustain a fire.

Physical and Chemical Flame Retardancy Processes

Organophosphate esters, including alkyl aryl phosphates like hexadecyl diphenyl phosphate, operate through both condensed-phase and gas-phase mechanisms to inhibit combustion.

Condensed-Phase Action: The primary mechanism for alkyl aryl phosphate esters involves action in the condensed (solid) phase of the burning polymer. During combustion, the heat causes the phosphate ester to decompose, generating phosphoric acid. This acid acts as a catalyst for dehydration and cross-linking reactions within the polymer matrix. This process promotes the formation of a stable, insulating layer of char on the material's surface. The char layer serves multiple functions:

It acts as a physical barrier, slowing the transfer of heat from the flame to the underlying polymer.

It limits the release of flammable volatile gases, which are the fuel for the flame.

It prevents oxygen from reaching the polymer surface, thus stifling the combustion process.

Gas-Phase Action: While the condensed-phase action is predominant for alkyl aryl phosphates, some gas-phase flame inhibition also occurs. Volatile phosphorus-containing species, such as PO• radicals, can be released into the flame. These radicals are highly reactive and interfere with the combustion chain reactions in the gas phase. They scavenge key radical species (like H• and OH•) that are essential for flame propagation, effectively "quenching" the flame and reducing combustion efficiency.

Integration into Polymer Matrices

This compound is an additive flame retardant, meaning it is physically blended with the polymer rather than chemically bonded to it. Its long, non-polar hexadecyl chain enhances its compatibility with a variety of polymer matrices, facilitating a uniform dispersion. This compatibility is crucial for achieving consistent flame retardant properties throughout the material and for maintaining the polymer's desired mechanical properties. The compound's thermal stability ensures it can withstand polymer processing temperatures without premature degradation.

Function as Plasticizers: Mechanistic Contributions to Material Properties

Beyond its role in fire safety, this compound functions as a highly effective plasticizer, particularly in inherently rigid polymers like polyvinyl chloride (PVC). cymitquimica.com Plasticizers are additives that increase the flexibility, workability, and durability of a material.

Interactions with Polymer Chains to Enhance Flexibility

The plasticizing effect of this compound is achieved through its interaction with polymer chains at a molecular level. In a rigid polymer like PVC, the long polymer chains are held together by strong intermolecular forces (van der Waals forces and dipole-dipole interactions), restricting their movement and resulting in a stiff material.

When this compound is introduced, its molecules position themselves between the polymer chains. The bulky phenyl groups and the long, flexible hexadecyl chain disrupt the close packing of the polymer chains and weaken the intermolecular forces. This separation of the polymer chains creates more "free volume," allowing the chains to slide past one another more easily. This increased molecular mobility translates into a lower glass transition temperature (Tg) and a significant increase in the flexibility and softness of the bulk material.

Mechanism Description
Intermolecular Force Reduction Phosphate ester molecules intersperse between polymer chains, reducing chain-to-chain attraction.
Free Volume Increase The presence of the additive creates space between polymer chains, facilitating movement.
Lowering Glass Transition Temp. Increased chain mobility results in a lower temperature required for the material to transition from a rigid to a flexible state.

Application in Flexible Polyvinyl Chloride (PVC) and other Polymers

The primary application for alkyl aryl phosphates as plasticizers is in the production of flexible PVC. epa.gov Unplasticized PVC (uPVC) is rigid and used for applications like pipes and window frames. By adding plasticizers such as this compound, PVC can be transformed into a flexible material suitable for a vast range of products, including:

Wire and cable insulation

Vinyl flooring and wall coverings

Synthetic leather and upholstery

Automotive interiors

Conveyor belts

The selection of this compound offers the dual benefit of imparting flexibility while simultaneously enhancing the flame retardancy of the final PVC product, a critical requirement in many building and transportation applications.

Additive Functions in Various Industrial Formulations

The utility of this compound extends beyond its primary roles as a flame retardant and plasticizer. cymitquimica.com Its chemical structure lends itself to other specialized industrial applications.

Lubricants and Hydraulic Fluids: Organophosphate esters are used as anti-wear and extreme pressure additives in lubricants and hydraulic fluids. cymitquimica.comepa.gov They form a protective film on metal surfaces that reduces friction and prevents seizure under high loads. The thermal stability of compounds like this compound makes them suitable for high-temperature applications.

Surfactants and Anti-Static Agents: The molecule possesses both a lipophilic (the long hexadecyl chain and phenyl groups) and a hydrophilic (the phosphate group) portion, giving it surfactant properties. cymitquimica.com This characteristic also allows it to function as an anti-static agent in polymers by attracting a thin layer of moisture to the surface, which helps to dissipate static electrical charges. cymitquimica.com

Industrial Application Function of this compound
LubricantsAnti-wear additive, Extreme pressure agent
Hydraulic FluidsFire-resistant base stock, Anti-wear additive
Polymer ManufacturingAnti-static agent
Coatings and AdhesivesPlasticizer, Performance additive

Use in Coatings and Adhesives

This compound is utilized in the formulation of coatings and adhesives primarily for its dual functionality as a plasticizer and a flame retardant. Its molecular structure, featuring a long aliphatic hexadecyl chain and two aromatic phenyl groups attached to a phosphate core, imparts properties that enhance the performance and durability of polymer systems used in these applications.

As a plasticizer , this compound increases the flexibility and workability of the polymer matrix in coatings and adhesives. The introduction of this molecule into a polymer formulation lowers the glass transition temperature (Tg) and the elastic modulus, making the resulting material less brittle. This is crucial for applications where the coated or bonded parts are subjected to stress, vibration, or temperature fluctuations, as it helps prevent cracking and delamination. The long hexadecyl chain contributes to its compatibility with various polymer systems, reducing the likelihood of the plasticizer leaching out over time, a phenomenon that can lead to stiffening and failure of the adhesive or coating.

In its role as a flame retardant , this compound, like other organophosphate esters, functions through mechanisms in both the condensed (solid) phase and the gas phase of a fire.

Condensed-Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char barrier limits the amount of flammable volatile compounds released, reduces the transfer of heat to the underlying material, and restricts the flow of oxygen to the polymer, thereby inhibiting combustion.

Gas-Phase Action: Volatile phosphorus-containing radicals can be released into the gas phase during combustion. These radicals can interrupt the high-energy chain reactions of flame propagation by scavenging free radicals such as H• and OH•, which are essential for sustaining the fire.

The following table summarizes the key performance aspects of this compound in coatings and adhesives:

Performance AspectMechanism of Action
Plasticization Incorporation into the polymer matrix increases intermolecular spacing, which enhances flexibility and reduces brittleness.
Flame Retardancy Promotes char formation (condensed phase) and interrupts combustion reactions in the gas phase.
Durability The long alkyl chain improves permanence by reducing migration and extraction from the polymer matrix.

Inclusion in Lubricants and Hydraulic Fluids

In the formulation of lubricants and hydraulic fluids, this compound functions as an effective anti-wear (AW) additive . Its primary role is to protect metal surfaces from wear and damage, particularly under boundary lubrication conditions where direct metal-to-metal contact can occur.

The mechanism of action for organophosphate anti-wear additives involves a chemical reaction with the metal surfaces at points of high friction and temperature. The polar phosphate end of the this compound molecule is attracted to the metal surface. Under the high temperatures and pressures generated at the contact points between moving parts, the molecule decomposes and reacts with the metal to form a sacrificial, protective film. This film is typically a complex, glassy layer of metal polyphosphates.

This protective layer offers several benefits:

It has a lower shear strength than the base metal, allowing the surfaces to slide over each other with less friction and reduced metal loss.

It acts as a physical barrier, preventing direct contact between the asperities (microscopic high points) on the metal surfaces, thus mitigating scuffing and seizure.

The film is constantly being formed and worn away during operation, providing continuous protection as long as the additive is present in the lubricant.

The long hexadecyl chain in this compound enhances its solubility in the non-polar base oils of lubricants and hydraulic fluids, ensuring its availability at the metal surfaces. The diphenyl groups contribute to the thermal and oxidative stability of the additive, allowing it to perform effectively at higher operating temperatures.

The table below outlines the performance characteristics of this compound in these applications.

Performance CharacteristicDescription
Anti-Wear Protection Forms a protective phosphate-based film on metal surfaces to reduce friction and prevent wear.
Thermal Stability The aryl groups contribute to stability at elevated temperatures, preventing premature degradation of the additive.
Oil Solubility The long hexadecyl chain ensures good solubility and compatibility with a wide range of lubricant base stocks.
Corrosion Inhibition The protective film can also help to prevent corrosion of the metal surfaces by isolating them from corrosive species.

Formulation and Repacking Processes: Research Considerations

The formulation and repacking of this compound require careful consideration of several research aspects to ensure product quality, stability, and safety. While specific research on the formulation and repacking of this particular compound is not widely published, general principles for handling organophosphate esters can be applied.

Key research considerations include:

Hydrolytic Stability: Organophosphate esters can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures, which can lead to the formation of phosphoric acid and the corresponding alcohol and phenols. Research into formulation should, therefore, include stability studies under various conditions of temperature and humidity to determine the product's shelf life and appropriate storage conditions. The selection of packaging materials that provide an excellent moisture barrier is critical.

Material Compatibility: During formulation and repacking, the compatibility of this compound with various materials must be assessed. This includes storage tanks, transfer lines, mixing vessels, and final packaging materials. Research should be conducted to ensure that the compound does not corrode, soften, or otherwise degrade these materials, which could lead to contamination of the product or failure of the container. The potential for the compound to leach substances from plastic packaging materials is also a significant consideration, particularly if the end-use application is sensitive to impurities researchgate.netnih.govnih.govresearchgate.net.

Thermal Stability: The thermal decomposition of the compound needs to be well understood to define safe handling, storage, and transport temperatures. Studies would involve techniques like thermogravimetric analysis (TGA) to determine the onset of decomposition and identify any hazardous byproducts.

Viscosity and Handling: As a potentially viscous liquid or low-melting solid, the rheological properties of this compound must be characterized. This information is crucial for designing efficient and safe pumping, mixing, and filling processes during formulation and repacking.

The following table summarizes the primary research considerations for the formulation and repacking of this compound.

Research ConsiderationKey Objectives
Stability Analysis To determine the hydrolytic and thermal stability of the compound and establish optimal storage conditions and shelf life.
Material Compatibility Studies To select appropriate materials for processing and packaging that do not react with or get degraded by the compound, and to prevent leaching.
Process Parameter Optimization To define safe and efficient parameters for handling, mixing, and packaging, based on the compound's physical and chemical properties.

Computational and Theoretical Chemistry Studies of Organophosphate Esters

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to understanding the intrinsic properties of molecules based on the principles of quantum mechanics. These approaches have been widely applied to the study of OPEs to investigate their electronic structure, molecular properties, and chemical reactivity.

Electronic structure calculations provide a detailed description of the arrangement of electrons within a molecule, which governs its chemical and physical properties. For organophosphate esters, understanding the electronic structure is crucial for predicting their stability, reactivity, and interaction with other molecules.

Theoretical studies on OPEs often involve the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, in related organophosphorus compounds, the distribution of electron density around the phosphorus center and the ester linkages, as revealed by electronic structure calculations, is key to understanding their reaction mechanisms.

Density Functional Theory (DFT) has become a popular quantum mechanical method for studying medium to large-sized molecules like hexadecyl diphenyl phosphate (B84403) due to its balance of accuracy and computational cost. DFT is used to calculate a variety of molecular properties that are essential for characterizing the compound.

Key molecular properties of organophosphate esters that can be determined using DFT include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be optimized to find the most stable conformation of the molecule.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Dipole Moments and Polarizability: These properties are important for understanding the intermolecular interactions of OPEs.

Reaction Energies and Activation Barriers: DFT can be used to model chemical reactions and determine their feasibility and kinetics. acs.org

For example, DFT calculations have been successfully applied to investigate the transformation mechanisms of OPEs in the environment, such as their reaction with hydroxyl radicals. researchgate.net These studies provide valuable data on the atmospheric lifetime and potential degradation pathways of these compounds. researchgate.net The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov

Table 1: Examples of Molecular Properties of Organophosphate Esters Calculated Using DFT

PropertyDescriptionRelevance to Hexadecyl Diphenyl Phosphate
Optimized Geometry The three-dimensional arrangement of atoms with the lowest energy.Determines the shape and steric accessibility of the molecule.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate.Can be used to predict the infrared spectrum of the compound.

This table is illustrative and based on general applications of DFT to organophosphate esters.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results for smaller systems or for benchmarking other methods.

In the context of organophosphate esters, ab initio calculations have been used to model reaction pathways and to understand the fundamental aspects of their chemical reactivity. acs.org For instance, these methods have been employed to study the thermochemistry of organophosphorus intermediates, which is crucial for understanding their behavior in high-temperature environments. researchgate.net By calculating the energies of reactants, transition states, and products, ab initio methods can elucidate the mechanisms of reactions such as hydrolysis and oxidation. researchgate.net

Molecular Dynamics (MD) Simulations for System Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or at interfaces.

MD simulations of organophosphate esters can reveal:

Conformational Dynamics: How the molecule changes its shape over time.

Interactions with Solvents: The arrangement of solvent molecules around the OPE and the energetics of solvation.

Adsorption on Surfaces: The behavior of OPEs at the interface with solid materials. acs.org

Aggregation Behavior: The tendency of OPE molecules to self-assemble.

For example, MD simulations have been used to study the interaction of OPEs with biological membranes, which is important for understanding their bioavailability and potential toxicity. nih.gov These simulations can model how the molecule partitions into the lipid bilayer and the effect it has on membrane properties.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving organophosphate esters. By combining quantum mechanical calculations with reaction kinetics models, researchers can gain a deep understanding of how these compounds transform under various conditions.

Solvolysis, the reaction of a compound with a solvent, is a key degradation pathway for many organophosphate esters. Computational modeling can be used to analyze the different possible pathways for solvolysis, such as hydrolysis (reaction with water).

For a generic organophosphate ester, computational studies can:

Identify Intermediates and Transition States: By mapping the potential energy surface of the reaction.

Determine Reaction Energetics: Calculating the activation energies and reaction enthalpies for different pathways.

Investigate the Role of Catalysts: Modeling how acids, bases, or enzymes can accelerate the solvolysis reaction.

Nucleophilic Attack Mechanisms at Phosphorus Centers

The reaction mechanisms of organophosphate esters (OPEs), including this compound, with nucleophiles are of significant interest due to their biological and environmental relevance. Nucleophilic substitution at the phosphorus center of OPEs can proceed through several distinct mechanistic pathways, primarily categorized as either a concerted or a stepwise process. The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents attached to the phosphorus atom.

Concerted Mechanism (SN2-like): In a concerted mechanism, the bond formation with the attacking nucleophile and the bond cleavage with the leaving group occur simultaneously through a single pentacoordinate transition state. sapub.org This pathway is analogous to the SN2 reaction at a carbon center. For organophosphates, this involves a backside attack on the phosphorus atom, leading to a trigonal bipyramidal (TBP-5C) transition state where the incoming nucleophile and the outgoing leaving group occupy the apical positions. sapub.org The steric hindrance caused by the substituents on the phosphorus center is a critical factor in determining the feasibility of this mechanism. In the case of this compound, the bulky hexadecyl and diphenyl groups would create significant steric hindrance, which could influence the rate and viability of a concerted backside attack. sapub.org

Stepwise Mechanisms: Stepwise mechanisms involve the formation of a metastable intermediate. There are two primary types of stepwise reactions at the phosphorus center:

Associative Stepwise (AN + DN): This mechanism involves the initial addition of the nucleophile to the phosphorus center to form a stable trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. This is followed by the departure of the leaving group in a subsequent step. This pathway is favored with strong nucleophiles and poor leaving groups.

Dissociative Stepwise (DN + AN): In this mechanism, the leaving group first departs, leading to the formation of a transient, highly reactive metaphosphate intermediate. This intermediate is then rapidly attacked by the nucleophile. This pathway is more likely with excellent leaving groups.

Recent research on the atmospheric transformation of other OPEs, such as 2-ethylhexyl diphenyl phosphate (EHDP) and diphenyl phosphate (DPhP), has shown that OH radicals can react via addition to the phosphate center, alongside reactions with the substituent groups. acs.orgustc.edu.cn This highlights that in environmental contexts, radical-initiated reactions can also contribute to the transformation of the phosphate core.

Below is a table summarizing the key characteristics of the primary nucleophilic substitution mechanisms at a phosphorus center.

Mechanism Type Description Key Feature Influencing Factors
Concerted (SN2-like) Single-step process with simultaneous bond formation and cleavage.Trigonal bipyramidal transition state.Steric hindrance, nature of nucleophile and leaving group.
Stepwise (Associative) Two-step process with the formation of a stable intermediate.Pentacoordinate intermediate.Strong nucleophile, poor leaving group.
Stepwise (Dissociative) Two-step process involving the formation of a metaphosphate intermediate.Metaphosphate intermediate.Excellent leaving group.

Development of Predictive Models for Environmental Fate and Ecotoxicity

Predictive models are crucial tools for assessing the potential environmental risks of chemicals like this compound, especially when experimental data is limited. These models use the chemical structure to estimate properties related to environmental fate and toxicity.

Quantitative Structure-Activity Relationships (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological or environmental activity. For organophosphate esters, QSARs have been developed to predict various endpoints, including toxicity to aquatic organisms. europa.eunih.gov

The development of a QSAR model for a class of compounds like alkyl diphenyl phosphates would typically involve the following steps:

Data Collection: Gathering a dataset of structurally related compounds with experimentally determined toxicity values (e.g., LC50 for fish).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as:

Lipophilicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kow), which is crucial for predicting bioaccumulation.

Electronic Properties: Descriptors related to the electronic charge distribution, which can influence reactivity.

Steric/Topological Properties: Descriptors related to the size and shape of the molecule, such as molar refractivity. europa.eu

Model Building: Using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms to find a mathematical relationship between the descriptors and the observed activity. mdpi.com

Validation: Rigorously validating the model to ensure its predictive power for new compounds.

While specific QSAR models for the ecotoxicity of this compound have not been published, studies on other organophosphorus pesticides have highlighted the importance of descriptors like lipophilicity, molar refractivity, and parameters related to hydrogen bonding capabilities. europa.eu Given its long alkyl chain, the lipophilicity of this compound would be a dominant descriptor in any QSAR model predicting its bioaccumulation potential and toxicity.

The table below lists key molecular descriptor types and their relevance for developing QSAR models for organophosphate esters.

Descriptor Type Example Descriptor Relevance to Environmental Fate and Ecotoxicity
Hydrophobicity log KowBioaccumulation, bioavailability, partitioning in the environment.
Electronic Dipole moment, partial chargesChemical reactivity, interaction with biological targets.
Steric Molar refractivity, molecular volumeInfluence on binding to biological receptors, transport across membranes.
Topological Connectivity indicesOverall molecular structure and branching.

In Silico Predictions of Degradation Products

In silico (computational) methods can predict the likely degradation products of a chemical in the environment. For this compound, the primary degradation pathways are expected to be hydrolysis and biodegradation of the ester bonds.

Based on studies of structurally similar organophosphate esters, such as isodecyl diphenyl phosphate and tert-butylphenyl diphenyl phosphate, the initial step in the degradation of this compound is the cleavage of the P-O ester bonds. service.gov.uknih.gov This process can occur through both abiotic hydrolysis and microbial action. nih.gov

The predicted primary degradation products would be:

Diphenyl phosphate (DPhP): Formed by the cleavage of the hexadecyl ester bond.

Hexadecanol (Cetyl alcohol): The corresponding alcohol released from the cleavage of the hexadecyl ester bond.

Phenol (B47542): Released upon the cleavage of a phenyl ester bond.

Hexadecyl phenyl phosphate: Formed by the cleavage of one of the phenyl ester bonds.

Further degradation would then break down these primary products. For example, diphenyl phosphate can be further hydrolyzed to phenol and phosphoric acid. The long alkyl chain of hexadecanol would likely undergo biodegradation. service.gov.uk

The following table outlines the predicted degradation products of this compound based on known pathways for similar compounds.

Parent Compound Predicted Primary Degradation Product Formation Pathway Potential Further Degradation
This compoundDiphenyl phosphateHydrolysis/biodegradation of the hexadecyl ester bondHydrolysis to phenol and phosphoric acid
This compoundHexadecanolHydrolysis/biodegradation of the hexadecyl ester bondBiodegradation of the alkyl chain
This compoundPhenolHydrolysis/biodegradation of a phenyl ester bondFurther microbial degradation
This compoundHexadecyl phenyl phosphateHydrolysis/biodegradation of a phenyl ester bondFurther hydrolysis to hexadecanol, phenol, and phosphoric acid

Future Directions in Hexadecyl Diphenyl Phosphate Research

Development of Novel Synthesis Routes with Reduced Environmental Impact

Traditional synthesis of organic fire retardants, including OPEs, often involves processes that use large volumes of toxic solvents like acetonitrile (B52724) and dichloromethane, leading to industrial waste and complex post-treatment procedures. rsc.org The future of hexadecyl diphenyl phosphate (B84403) synthesis lies in the adoption of green and sustainable chemistry principles to mitigate these environmental concerns.

Key areas of development include:

Solventless Synthesis: Research is moving towards solvent-free reaction conditions, which inherently reduce waste and environmental impact.

Atom Economy: Future synthetic strategies will prioritize maximizing the incorporation of all materials used in the process into the final product, thus minimizing byproducts. bme.hu

Use of Greener Reagents: A significant push involves replacing harmful and toxic reagents with more environmentally benign alternatives. bme.huresearchgate.net For example, research into phosphorus-based flame retardants has explored addition reactions involving phosphorus pentoxide and alcohols as a greener pathway. bme.huresearchgate.net

Life Cycle Assessment (LCA): A holistic approach that integrates LCA into the synthesis design process is crucial. nih.gov This allows for a comprehensive evaluation of the environmental and human health impacts associated with a chemical's entire life cycle, from raw material production to disposal. nih.gov This framework aids in designing more sustainable chemical entities compared to their predecessors. nih.gov

A comparative framework for evaluating synthesis routes is presented below, highlighting the shift from traditional to greener methodologies.

FeatureTraditional Synthesis ApproachGreen Chemistry Approach
Solvents Often requires large volumes of toxic organic solvents (e.g., dichloromethane, triethylamine). rsc.orgAims for solventless conditions or the use of benign solvents. rsc.org
Reagents May use hazardous reagents like phosphorus oxychloride.Focuses on less toxic and safer reagents (e.g., phosphorus pentoxide and alcohols). bme.hu
Byproducts Can generate significant amounts of waste and harmful byproducts. bme.huresearchgate.netDesigned to maximize atom economy and minimize byproduct formation. bme.hu
Energy Can be energy-intensive, requiring high temperatures. nih.govSeeks more energy-efficient pathways.
Overall Goal Primarily focused on yield and purity.Balances yield and purity with environmental impact, safety, and sustainability. nih.gov

This table provides a generalized comparison of traditional versus green chemistry approaches for the synthesis of organophosphate esters.

Advanced Analytical Methodologies for Trace Detection and Speciation

As the presence of OPEs in various environmental matrices becomes more evident, the development of highly sensitive and specific analytical methods is paramount. Future research will focus on overcoming current limitations in detecting trace amounts of hexadecyl diphenyl phosphate and its potential degradation products.

Key advancements are expected in the following areas:

Lower Detection Limits: While methods exist for detecting OPEs in biological and environmental samples, there is a continuous need to push detection limits lower to quantify environmentally realistic concentrations. nih.gov Techniques combining solid-phase extraction with gas chromatography (GC) or liquid chromatography (LC) coupled to mass spectrometry (MS) are standard, but improvements are needed. nih.gov

Metabolite and Degradant Identification: The focus is expanding from the parent compound to its metabolites and environmental degradants, such as diphenyl phosphate (DPHP), which is a common metabolite of several aryl-OPEs. vu.nlindustrialchemicals.gov.au Methods using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) have been developed to quantify such hydrolysis products in urine, with detection limits around 0.025 ng/µL for DPHP. nih.gov

Matrix-Specific Challenges: Developing robust methods for complex matrices like dust, sediment, and biological tissues remains a priority. vu.nl For instance, DPHP has been detected in 100% of indoor dust samples in some studies, highlighting the importance of reliable analytical techniques for this matrix. vu.nl

High-Resolution Mass Spectrometry (HRMS): The use of techniques like time-of-flight (TOF) MS and Orbitrap MS will become more widespread. These methods provide high mass accuracy and resolution, enabling more confident identification of unknown metabolites and transformation products in complex environmental samples.

Comprehensive Mechanistic Studies on Non-Human Biological Systems

Understanding the precise mechanisms by which this compound interacts with biological systems is crucial for assessing its ecotoxicological risk. Future research will move beyond observational studies to detailed mechanistic investigations in a variety of non-human organisms.

Priorities for future mechanistic studies include:

Model Organism Studies: Zebrafish (Danio rerio) have emerged as a powerful model for studying the developmental and systemic toxicity of OPEs. bohrium.comresearchgate.netnih.gov Studies on related compounds like 2-ethylhexyl diphenyl phosphate (EHDPP) and diphenyl phosphate (DPHP) have revealed effects on glucolipid metabolism, cardiac development, and hemoglobin levels in zebrafish larvae. bohrium.comresearchgate.netnih.govnih.gov Future work will likely use such models to explore the specific pathways affected by this compound.

Aquatic Invertebrates and Algae: Research on organisms at lower trophic levels, such as the marine microalgae Chaetoceros muelleri, is essential for a complete ecological risk assessment. nih.gov Studies have shown that OPEs can inhibit algal growth, damage ribosome structure, and impair photosynthesis. nih.gov

Identifying Molecular Initiating Events (MIEs): A key goal is to identify the initial molecular interactions between the compound and biological targets. This information is the foundation for developing Adverse Outcome Pathways (AOPs), which link a molecular event to an adverse outcome at the organism or population level. oecd.orgbham.ac.uk

Sub-lethal and Chronic Effects: The focus is shifting from acute toxicity to the effects of chronic, low-level exposure, which is more representative of environmental conditions. usask.ca Research on DPHP has shown that life-cycle exposure can lead to sex-specific growth inhibition in zebrafish by disrupting energy metabolism. usask.ca

Integration of Omics Technologies in Ecotoxicological Assessments (e.g., Metabolomics, Transcriptomics)

Omics technologies, which provide a comprehensive snapshot of molecular changes within an organism, are revolutionizing toxicology. oecd.orgmdpi.com Their integration into the ecotoxicological assessment of this compound will provide an unbiased, system-wide view of its biological effects. nih.gov

Future applications of omics in this field include:

Transcriptomics (RNA-seq): This technique analyzes the expression of all genes in a cell or tissue, revealing which biological pathways are activated or inhibited upon chemical exposure. For example, transcriptomic analysis of zebrafish exposed to EHDPP identified disruptions in genes related to glucolipid metabolism and calcium signaling pathways, which were linked to observed cardiotoxicity. bohrium.comresearchgate.netnih.gov

Metabolomics: This approach measures the complete set of small-molecule metabolites, providing a functional readout of the physiological state of an organism. Studies combining metabolomics and transcriptomics on zebrafish exposed to DPHP revealed key toxicological mechanisms, including the inhibition of oxidative phosphorylation and fatty acid oxidation, which were linked to reduced growth. usask.ca

Dual-Omics Approaches: The integrated analysis of data from multiple omics platforms (e.g., transcriptomics and metabolomics) provides a more powerful and comprehensive understanding of toxicity mechanisms than any single approach alone. usask.ca

Biomarker Discovery: Omics data can help identify sensitive biomarkers of exposure and effect, which can be used for environmental monitoring and risk assessment before overt adverse outcomes occur. oecd.org

Omics TechnologyInformation ProvidedApplication in OPE EcotoxicologyExample Finding
Transcriptomics Measures changes in gene expression (mRNA levels).Identifies affected cellular pathways and potential modes of action. oecd.orgEHDPP exposure in zebrafish altered the transcription of genes related to cardiac development and metabolism. bohrium.comresearchgate.netnih.gov
Metabolomics Measures changes in the profiles of small-molecule metabolites (e.g., amino acids, lipids).Provides a functional snapshot of the physiological and metabolic state of an organism. oecd.orgDPHP exposure in zebrafish inhibited oxidative phosphorylation and fatty acid oxidation, leading to reduced growth. usask.ca
Proteomics Measures changes in protein expression and modification.Identifies target proteins and perturbed protein networks.(Future direction) Could confirm gene expression changes at the protein level and identify post-translational modifications.

This table summarizes the application of key omics technologies in the ecotoxicological assessment of organophosphate esters.

Refined Computational Models for Predicting Environmental Behavior and Ecotoxicity

Computational models are indispensable tools for predicting the environmental fate, transport, and potential toxicity of chemicals, especially for data-poor compounds. Future research will focus on developing more sophisticated and accurate models for this compound.

Key areas for model refinement include:

Environmental Fate and Transport Models: Multimedia models, such as the Multimedia Urban Model (MUM), are used to estimate the emissions, partitioning, and ultimate fate of OPEs in complex environments like cities. researchgate.netacs.orgacs.orgnih.gov These models predict whether a chemical is likely to be transported in water, accumulate in sediment, or undergo atmospheric degradation. researchgate.netacs.org Future refinements will incorporate more accurate physicochemical properties and environmental parameters to improve predictive power.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models predict the toxicity of a chemical based on its molecular structure. As more toxicological data for various OPEs become available, these models can be trained and validated to predict the potential hazards of this compound and other related compounds for which experimental data is lacking. nih.gov

Physiologically Based Toxicokinetic (PBTK) Models: These models simulate the absorption, distribution, metabolism, and excretion of chemicals in an organism. Developing PBTK models can help extrapolate toxicity data across different species and exposure scenarios.

AI and Machine Learning: The application of artificial intelligence and machine learning algorithms is a growing trend in computational toxicology. nih.gov These approaches can analyze large, complex datasets (including omics data) to identify patterns and build predictive models for various toxicity endpoints. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling hexadecyl diphenyl phosphate in laboratory settings?

  • This compound requires stringent safety measures due to its potential health and environmental hazards. Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Waste should be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . Experimental setups should include fume hoods for volatile byproducts, and spills must be neutralized with inert absorbents.

Q. How can researchers synthesize this compound with high purity?

  • A common method involves esterification of diphenyl phosphoryl chloride with hexadecanol under anhydrous conditions. Reaction progress can be monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to remove unreacted precursors and byproducts like triphenyl phosphate, which are common impurities in organophosphate synthesis .

Q. What analytical techniques are suitable for characterizing this compound?

  • Key techniques include:

  • FTIR : To confirm phosphate ester bonds (P=O stretch ~1250 cm⁻¹, P-O-C stretches ~1050 cm⁻¹).
  • NMR : ¹H and ³¹P NMR to verify alkyl chain integration and phosphate group connectivity.
  • Mass Spectrometry (MS) : For molecular weight validation and impurity detection.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How do discrepancies in reported log Kow values for this compound affect environmental risk assessments?

  • Log Kow values for similar organophosphates vary widely (e.g., 4.86–6.61), influenced by structural isomers and measurement methods (experimental vs. computational). Researchers must reconcile these by cross-validating data using standardized OECD Test Guideline 117 (shake-flask method) and accounting for homolog mixtures in commercial samples. Discrepancies can skew predictions of bioaccumulation potential and toxicity .

Q. What experimental designs are optimal for studying the neurodevelopmental toxicity of this compound?

  • Zebrafish embryo models are effective for high-throughput screening. Expose embryos to sublethal concentrations (e.g., 0.1–10 µM) during critical developmental windows (6–120 hours post-fertilization). Behavioral endpoints (e.g., larval motility, light/dark response) and transcriptomic analysis (RNA-seq for neurodevelopmental genes) can identify mechanisms. Include triphenyl phosphate as a positive control due to its well-documented neurotoxicity .

Q. How can researchers address conflicting data on the environmental persistence of this compound?

  • Contradictions arise from variable hydrolysis rates under different pH and UV conditions. Design experiments to:

  • Measure hydrolysis half-lives in buffered solutions (pH 4–9) at 25°C.
  • Simulate UV exposure using a solar simulator to assess photodegradation products via LC-MS.
  • Compare results with computational models (e.g., EPI Suite) to identify outliers and refine predictive algorithms .

Q. What strategies improve the dispersibility of this compound-coated nanoparticles in hydrophobic matrices?

  • Surface functionalization with a quasi-bilayer structure enhances stability. For magnetite nanoparticles, combine this compound with secondary surfactants (e.g., oleic acid) to reduce aggregation. Characterize dispersibility using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Optimize surfactant ratios to balance hydrophobicity and steric hindrance .

Methodological Guidance for Data Interpretation

Q. How should researchers interpret thermogravimetric data for this compound composites?

  • TGA curves typically show mass loss in two stages:

~200–300°C : Loss of loosely bound surfactants.

>300°C : Decomposition of the phosphate backbone.

  • Use differential scanning calorimetry (DSC) to correlate mass loss with endothermic/exothermic events. Normalize data to surfactant-free controls to distinguish matrix effects from compound-specific degradation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For omics data, employ pathway enrichment analysis (e.g., KEGG, GO) to identify affected biological processes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.